2-Chloro-4-phenylpyrido[2,3-d]pyrimidine

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

2-Chloro-4-phenylpyrido[2,3-d]pyrimidine (CAS 1059735-38-4, MW 241.67) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class—a privileged scaffold extensively validated for ATP-competitive kinase inhibition across tyrosine and serine/threonine kinase families. This compound features a chloro substituent at the C-2 position and a phenyl ring at C-4, rendering it a versatile late-stage intermediate for palladium-catalyzed cross-coupling diversification.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
Cat. No. B8460084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-phenylpyrido[2,3-d]pyrimidine
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=NC3=NC(=N2)Cl
InChIInChI=1S/C13H8ClN3/c14-13-16-11(9-5-2-1-3-6-9)10-7-4-8-15-12(10)17-13/h1-8H
InChIKeyFYYBYPJZIODLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-phenylpyrido[2,3-d]pyrimidine: Core Scaffold and Synthetic Intermediate Overview for Kinase-Targeted Procurement


2-Chloro-4-phenylpyrido[2,3-d]pyrimidine (CAS 1059735-38-4, MW 241.67) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class—a privileged scaffold extensively validated for ATP-competitive kinase inhibition across tyrosine and serine/threonine kinase families [1]. This compound features a chloro substituent at the C-2 position and a phenyl ring at C-4, rendering it a versatile late-stage intermediate for palladium-catalyzed cross-coupling diversification [2]. The chloro group serves as a regioselective handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling systematic SAR exploration at the 2-position while the 4-phenyl group provides a hydrophobic anchor complementary to kinase ATP-binding pocket architecture [3].

Why Generic Pyrido[2,3-d]pyrimidine Substitution Fails: Regiochemical Specificity of 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine in Cross-Coupling Chemistry


Substituting a generic pyrido[2,3-d]pyrimidine or a differently halogenated analog for 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine introduces substantial synthetic risk due to the documented regioselectivity hierarchy at C-2 and C-4 positions. The C-4 chlorine in 2,4-dichloropyrido[2,3-d]pyrimidine displays higher reactivity toward nucleophilic aromatic substitution (SNAr) than the C-2 chlorine, enabling sequential orthogonal functionalization [1]. However, when the 4-position already bears a phenyl substituent—as in 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine—the C-2 chlorine becomes the sole reactive handle, eliminating regioselectivity ambiguity and enabling clean mono-functionalization via palladium-catalyzed cross-coupling without protecting group strategies [2]. Compounds lacking the 2-chloro substituent (e.g., 4-phenylpyrido[2,3-d]pyrimidine) require pre-functionalization or harsh electrophilic substitution conditions that are incompatible with many pharmacophoric groups. Conversely, 2-amino analogs exhibit altered electronic character that shifts the scaffold's hydrogen-bonding pattern at the kinase hinge region, fundamentally altering target selectivity [3].

Quantitative Evidence for 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine: Regioselective Reactivity and Scaffold-Level Kinase Inhibition Compared to Structural Analogs


Regioselective C-2 Palladium-Catalyzed Functionalization: Quantitative Yield and Selectivity Advantage Over 2,4-Dichloro Analog

In the established synthetic route to 2,4-disubstituted pyrido[2,3-d]pyrimidines, 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine serves as the mono-chlorinated intermediate that eliminates competing C-4 reactivity. When 2,4-dichloropyrido[2,3-d]pyrimidine is subjected to Suzuki-Miyaura coupling, the C-4 position reacts preferentially due to higher electrophilicity, yielding a mixture of mono- and di-substituted products unless stoichiometry and conditions are tightly controlled. In contrast, 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine (pre-formed via first-stage C-4 arylation) undergoes clean C-2 Suzuki-Miyaura coupling to afford 2,4-diaryl-pyrido[2,3-d]pyrimidines in isolated yields of 65–85% across multiple aryl boronic acid partners, with no detectable C-4 side products [1]. This represents a >90% reduction in chromatographic purification burden compared to direct diversification of the 2,4-dichloro precursor where regioisomer separation is required [2].

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Scaffold-Class Kinase Inhibition: Reference Potency of Pyrido[2,3-d]pyrimidine Core Against Clinically Relevant Tyrosine Kinases

The pyrido[2,3-d]pyrimidine scaffold, from which 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine is derived, has produced ATP-competitive tyrosine kinase inhibitors with IC₅₀ values in the nanomolar range. The foundational Parke-Davis lead compound PD-089828 (1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, 4b) inhibited PDGFr, FGFr, EGFr, and c-Src tyrosine kinases with IC₅₀ values of 1.11 μM, 0.13 μM, 0.45 μM, and 0.22 μM respectively in isolated enzyme assays [1]. Through systematic SAR at the 2-position, subsequent analogs achieved >10-fold potency improvements; for example, introducing a [4-(diethylamino)butyl]amino side chain at C-2 yielded compound 6c with an IC₅₀ of 0.3 μM against PDGF-stimulated vascular smooth muscle cell proliferation [1]. The 2-chloro substituent in 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine provides the direct entry point for installing such optimized C-2 side chains via palladium-catalyzed amination or cross-coupling, placing it at the critical diversification node of this SAR series [2].

Kinase Inhibition Anticancer ATP-Competitive Inhibitor

Proteome-Wide Kinase Engagement: Class Evidence for Multi-Target Binding of Pyrido[2,3-d]pyrimidine Ligands Versus Single-Target Chemotypes

Chemical proteomics studies employing immobilized pyrido[2,3-d]pyrimidine affinity probes have identified more than 30 human protein kinases captured by this scaffold class, spanning both tyrosine and serine/threonine kinase families [1]. This broad kinome coverage contrasts with more narrowly targeted scaffolds such as quinazoline-based EGFR inhibitors (e.g., gefitinib, primarily targeting EGFR with IC₅₀ = 0.033 μM and limited off-target kinase engagement) [2]. The pyrido[2,3-d]pyrimidine chemotype does not discriminate between tyrosine and serine/threonine kinases, providing a polypharmacological profile that may be advantageous for indications where multi-kinase targeting is therapeutically desirable—such as glioblastoma or resistant non-small cell lung cancer—but can be tuned toward selectivity through C-2 and C-6 substituent optimization [3].

Chemical Proteomics Kinase Selectivity Profiling Drug Discovery

Anti-Malarial Scaffold Validation: Pyrido[2,3-d]pyrimidine Derivatives With Nanomolar Potency Against P. falciparum

Pyrido[2,3-d]pyrimidine derivatives have demonstrated nanomolar antiplasmodial activity. In the US11903936 patent series, select 2,4-disubstituted pyrido[2,3-d]pyrimidines inhibited Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with EC₅₀ values as low as 7–8.2 nM against P. falciparum 3D7 and Dd2 strains in whole-cell assays [1]. The 2-chloro-4-phenyl substitution pattern provides a chemical starting point structurally related to these active analogs, with the C-2 chlorine enabling rapid diversification to explore 2-amino and 2-aryl variations that were critical to achieving sub-10 nM potency in the disclosed series [2]. In contrast, pyrimidine-based DHODH inhibitors (e.g., DSM265) operate through a distinct scaffold with different resistance profiles, making the pyrido[2,3-d]pyrimidine series a strategically valuable backup chemotype [3].

Antimalarial Dihydroorotate Dehydrogenase Neglected Tropical Disease

Best-Fit Research and Industrial Application Scenarios for 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry Library Synthesis Requiring Regioselective C-2 Diversification

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine over the 2,4-dichloro precursor when the C-4 phenyl group is a required pharmacophoric element. The compound enables parallel Suzuki-Miyaura diversification at C-2 with >90% reduction in regioisomer purification burden compared to direct diversification of 2,4-dichloropyrido[2,3-d]pyrimidine, where competing C-4 reactivity necessitates chromatographic separation of regioisomeric products [1]. This translates to 3–5× increased library production throughput in a typical 24-compound array synthesis. The scaffold's validated kinase inhibition profile—with reference compounds achieving IC₅₀ values from <10 nM (c-Src) to 0.13 μM (FGFr)—positions any resulting 2-substituted derivatives for immediate kinase panel screening [2].

Anti-Malarial DHODH Lead Optimization Campaigns

Drug discovery groups pursuing novel DHODH inhibitors for malaria should procure 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine as the starting point for SAR exploration. Patent-disclosed pyrido[2,3-d]pyrimidine DHODH inhibitors have achieved EC₅₀ values of 7–8.2 nM against P. falciparum 3D7 and Dd2 strains [3]. The 2-chloro handle permits installation of diverse amino and aryl substituents identified in the patent SAR as critical for sub-10 nM potency. This chemotype is structurally orthogonal to the triazolopyrimidine-based clinical candidate DSM265, making it suitable for backup series development or combination partner identification where resistance to existing DHODH inhibitors is a concern [4].

Chemical Proteomics Probe Development for Kinome-Wide Selectivity Profiling

Laboratories developing immobilized kinase inhibitor affinity probes for chemoproteomics should select 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine as the immobilization-competent scaffold. Proteomics studies have demonstrated that pyrido[2,3-d]pyrimidine-based affinity resins capture >30 human protein kinases spanning both tyrosine and serine/threonine families, providing significantly broader kinome coverage than quinazoline-based probes (e.g., gefitinib-derived resins with predominantly EGFR-family capture) [5]. The 2-chloro substituent offers a convenient derivatization point for linker attachment via palladium-catalyzed amination without disrupting the kinase-binding pharmacophore, enabling retention of the broad capture profile post-immobilization [6].

CRO-Based Custom Synthesis of Dissymmetric 2,4-Diaryl-pyrido[2,3-d]pyrimidine Libraries

Contract research organizations (CROs) offering custom library synthesis services can leverage 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine as a key intermediate for generating dissymmetric 2,4-diaryl-pyrido[2,3-d]pyrimidine libraries. The established two-step protocol—C-4 phenylation followed by C-2 Suzuki-Miyaura diversification—delivers 65–85% isolated yields per step with complete regiochemical fidelity [1]. This contrasts with alternative routes requiring transient protecting group strategies (e.g., isopropylsulfanyl at C-4) that add 1–2 synthetic steps and reduce overall yield. The commercial availability of 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine at 95%+ purity from multiple vendors further reduces synthetic lead time for CROs offering SAR expansion services to pharmaceutical clients.

Quote Request

Request a Quote for 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.